molecular formula C9H9IO B2694229 1-(3-Iodo-2-methylphenyl)ethanone CAS No. 52164-39-3

1-(3-Iodo-2-methylphenyl)ethanone

Cat. No.: B2694229
CAS No.: 52164-39-3
M. Wt: 260.074
InChI Key: JCHNXZZHLXLCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodo-2-methylphenyl)ethanone is an organic compound with the molecular formula C₉H₉IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the third position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodo-2-methylphenyl)ethanone can be synthesized through electrophilic aromatic substitution. A common method involves the iodination of 1-(2-methylphenyl)ethanone (2-methylacetophenone) using iodine and an oxidizing agent, such as nitric acid or silver sulfate. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodo-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

Scientific Research Applications

1-(3-Iodo-2-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodo-2-methylphenyl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to the inhibition of certain enzymes or receptors involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • 1-(2-Iodo-3-methylphenyl)ethanone
  • 1-(4-Iodo-2-methylphenyl)ethanone
  • 1-(3-Bromo-2-methylphenyl)ethanone

Comparison: 1-(3-Iodo-2-methylphenyl)ethanone is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which influences its reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as distinct biological activities .

Properties

IUPAC Name

1-(3-iodo-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHNXZZHLXLCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.